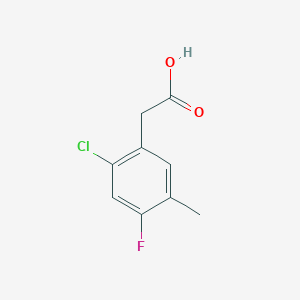

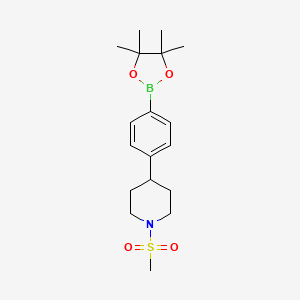

![molecular formula C14H13ClN6O3 B2662357 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide CAS No. 2034369-28-1](/img/structure/B2662357.png)

5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Pyrazines, on the other hand, are a class of organic compounds with the formula C4H4N2. They are aromatic and contain two nitrogen atoms in a six-membered ring, leading to a wide range of potential chemical behaviors and reactivity.

Synthesis Analysis

Triazoles can be synthesized via a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are typically established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of triazoles and pyrazines can be quite complex due to the presence of multiple nitrogen atoms and the potential for various substitutions on the ring. The exact structure would depend on the specific substituents present on the ring .Chemical Reactions Analysis

The chemical reactions involving triazoles can be quite diverse due to the presence of multiple reactive nitrogen atoms. For example, they can undergo reactions with hydrazonoyl chlorides in the presence of triethylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and pyrazines can vary widely depending on their specific structure. For example, some triazoles are known to have antimicrobial, anticancer, antioxidant, and antihypertensive activity .Scientific Research Applications

Antibacterial Activity

This compound is a derivative of triazolo[4,3-a]pyrazine and has shown promising antibacterial activity . In particular, it has shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . One of the compounds, referred to as compound 2e, exhibited superior antibacterial activities, which were comparable to the first-line antibacterial agent ampicillin .

Antifungal Activity

Triazole compounds, which include the compound , have been found to have significant antifungal properties . They are a major class of antifungal drugs, with examples including fluconazole and voriconazole .

Anticancer Activity

Triazole compounds have also been found to have anticancer properties . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Antioxidant Activity

Triazole derivatives have been found to have antioxidant potential . This makes them useful in combating oxidative stress, which is implicated in many diseases .

Antiviral Activity

Triazole derivatives have been found to have antiviral properties . This makes them potentially useful in the treatment of viral infections .

Anti-Inflammatory and Analgesic Activity

Triazole compounds have been found to have anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions involving inflammation and pain .

Antiepileptic Activity

Triazole compounds have been found to have antiepileptic properties . Rufinamide is an example of a commercially available triazole-containing drug used for this purpose .

Antihypertensive Activity

Triazole compounds have been found to have antihypertensive properties . Trapidil is an example of a commercially available triazole-containing drug used for this purpose .

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN6O3/c1-2-24-14-11-20-19-10(21(11)4-3-16-14)7-18-12(22)8-5-9(15)13(23)17-6-8/h3-6H,2,7H2,1H3,(H,17,23)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEJSWZVUJMWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CNC(=O)C(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)

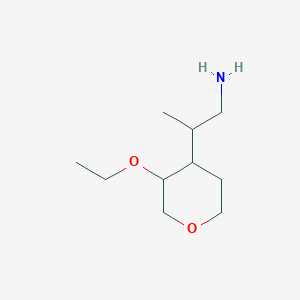

![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)

![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2662278.png)

![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)

![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)

![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)

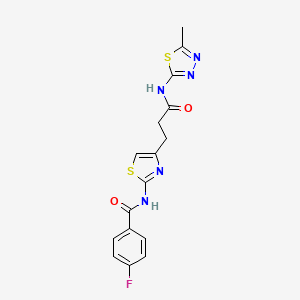

![2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2662289.png)

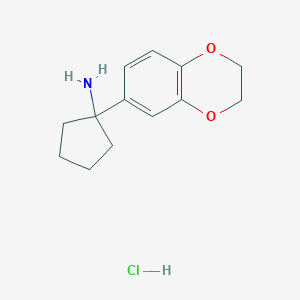

![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)